molecular formula C8H16O3 B14301557 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one CAS No. 113836-71-8

3,3-Bis(hydroxymethyl)-4-methylpentan-2-one

Cat. No.: B14301557
CAS No.: 113836-71-8
M. Wt: 160.21 g/mol
InChI Key: BJEPLODEXUSLSL-UHFFFAOYSA-N
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Description

3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is an organic compound with the molecular formula C8H16O3 It is a derivative of pentan-2-one, featuring two hydroxymethyl groups at the 3-position and a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one can be achieved through several methods. One common approach involves the reaction of pentane-2,4-dione with formaldehyde. This reaction typically requires acidic or basic conditions to facilitate the formation of the hydroxymethyl groups . The reaction can be summarized as follows:

Pentane-2,4-dione+FormaldehydeThis compound\text{Pentane-2,4-dione} + \text{Formaldehyde} \rightarrow \text{this compound} Pentane-2,4-dione+Formaldehyde→this compound

Industrial Production Methods

Industrial production of this compound may involve continuous flow setups and the use of catalysts to enhance the reaction efficiency. The use of green solvents and mild conditions is also emphasized to ensure environmentally friendly processes .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(hydroxymethyl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form secondary alcohols.

    Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines and thiols can react with the hydroxymethyl groups under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,3-Bis(hydroxymethyl)-4-methylpentan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(hydroxymethyl)-4-methylpentan-2-one involves its ability to undergo various chemical transformations. The hydroxymethyl groups and the ketone group are key functional groups that participate in these reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3-Bis(hydroxymethyl)-4-methylpentan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications in various fields. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in organic synthesis and material science.

Properties

CAS No.

113836-71-8

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

3,3-bis(hydroxymethyl)-4-methylpentan-2-one

InChI

InChI=1S/C8H16O3/c1-6(2)8(4-9,5-10)7(3)11/h6,9-10H,4-5H2,1-3H3

InChI Key

BJEPLODEXUSLSL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)(CO)C(=O)C

Origin of Product

United States

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